Aleuritic acid methyl ester

Catalog No.
S15797402
CAS No.
57491-54-0
M.F
C17H34O5
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aleuritic acid methyl ester

CAS Number

57491-54-0

Product Name

Aleuritic acid methyl ester

IUPAC Name

methyl (9S,10S)-9,10,16-trihydroxyhexadecanoate

Molecular Formula

C17H34O5

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C17H34O5/c1-22-17(21)13-9-4-2-3-7-11-15(19)16(20)12-8-5-6-10-14-18/h15-16,18-20H,2-14H2,1H3/t15-,16-/m0/s1

InChI Key

RPJKCXYNOLKCID-HOTGVXAUSA-N

Canonical SMILES

COC(=O)CCCCCCCC(C(CCCCCCO)O)O

Isomeric SMILES

COC(=O)CCCCCCC[C@@H]([C@H](CCCCCCO)O)O

Aleuritic acid methyl ester is an organic compound derived from aleuritic acid, a significant component of shellac, which is a natural resin obtained from the secretions of the lac insect. Aleuritic acid methyl ester has the chemical formula C17H34O5C_{17}H_{34}O_5 and features a structure characterized by multiple hydroxyl groups, making it a polyol. This compound is notable for its role in various applications, particularly in the formulation of biodegradable materials and as a plasticizer in industrial processes.

, including:

  • Esterification: It can undergo esterification reactions where it reacts with alcohols to form new esters.
  • Oxidation: The hydroxyl groups present in the structure can be oxidized to form carbonyl compounds.
  • Polymerization: It can serve as a monomer in the synthesis of polyesters or polyurethanes through condensation reactions.

The synthesis of aleuritic acid methyl ester typically involves the reaction of crude aleuritic acid with methanol in the presence of a catalyst, such as tetraphenyltin, under reflux conditions for several hours .

The synthesis of aleuritic acid methyl ester can be accomplished through several methods:

  • Direct Esterification: Crude aleuritic acid is reacted with methanol using tetraphenyltin as a catalyst at elevated temperatures (reflux) for approximately 9 hours. The reaction is monitored via thin-layer chromatography, followed by purification techniques such as column chromatography and recrystallization .
  • Transesterification: This method involves reacting aleuritic acid with other alcohols (like ethanol or butanol) under similar conditions to produce different alkyl esters.
  • Methylation Reactions: Utilizing reagents such as trimethylamine or other methylating agents to convert hydroxyl groups into methoxy groups.

Aleuritic acid methyl ester has several applications across various fields:

  • Plasticizers: It is used as a plasticizing agent in cellulose nitrate lacquers, enhancing flexibility and durability .
  • Biodegradable Polymers: Due to its biodegradable nature, it is explored in developing environmentally friendly materials.
  • Cosmetics and Personal Care Products: Its emollient properties make it suitable for formulations in cosmetics.
  • Adhesives and Coatings: It serves as an additive to improve the performance characteristics of adhesives and coatings.

Studies on the interactions of aleuritic acid methyl ester with other compounds indicate its potential compatibility with various polymers and resins. The interactions can enhance the mechanical properties of composite materials, making them more suitable for industrial applications. Further research into its interactions with biological systems could reveal more about its safety and efficacy in consumer products.

Aleuritic acid methyl ester shares similarities with several other compounds, particularly those derived from natural resins or fatty acids. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Aleuritic AcidContains multiple hydroxyl groupsMajor component of shellac; used in traditional varnishes
Glycerol TriacetateTriester derived from glycerolCommonly used as a plasticizer; more hydrophobic
Behenyl AlcoholLong-chain fatty alcoholUsed for emollient properties; less polar than aleuritic derivatives
Sorbitan MonostearateEster of sorbitol and stearic acidUsed as an emulsifier; differs in functional group composition
Stearic Acid Methyl EsterFatty acid methyl esterUsed primarily in cosmetics; less complex structure

Aleuritic acid methyl ester stands out due to its unique combination of hydroxyl groups and its origin from natural resins, contributing to its biodegradable nature and utility in eco-friendly applications.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

318.24062418 g/mol

Monoisotopic Mass

318.24062418 g/mol

Heavy Atom Count

22

UNII

XBV9A5RX1G

Dates

Modify: 2024-08-15

Explore Compound Types